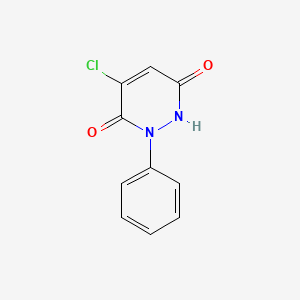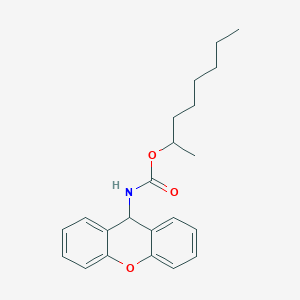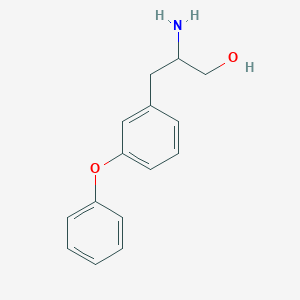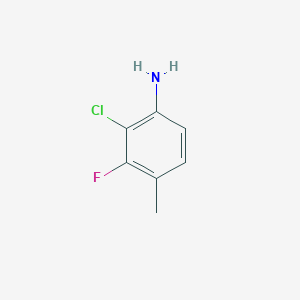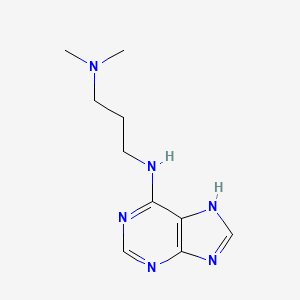
N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE: is a compound that belongs to the class of diamines It is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE typically involves the reaction of 1,3-diaminopropane with a purine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may produce various substituted purine compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, the compound may be used to study the interactions of purine derivatives with biological molecules such as enzymes and nucleic acids.
Medicine: The compound has potential applications in drug development, particularly in the design of purine-based pharmaceuticals. It may be investigated for its therapeutic properties and potential as a drug candidate.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The purine ring in the compound can bind to specific sites on these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1,3-Diaminopropane: A simple diamine with similar structural features.
N,N-Dimethyl-1,3-propanediamine: Another diamine with dimethyl groups.
Purine Derivatives: Compounds containing the purine ring, such as adenine and guanine.
Uniqueness: N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE is unique due to the combination of the purine ring with the diamine structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
5444-38-2 |
|---|---|
Fórmula molecular |
C10H16N6 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(7H-purin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N6/c1-16(2)5-3-4-11-9-8-10(13-6-12-8)15-7-14-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14,15) |
Clave InChI |
XPGRGGGJIBQROV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


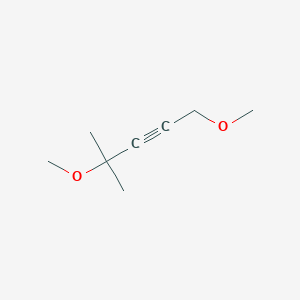
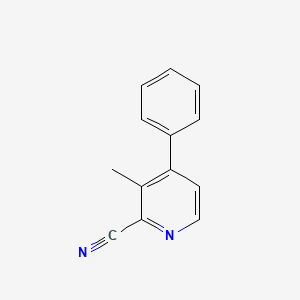
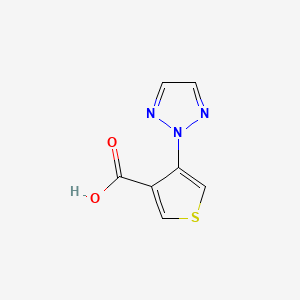
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
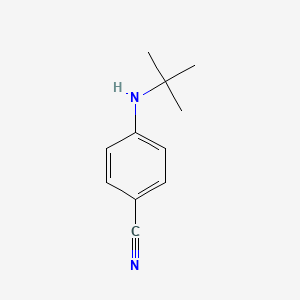
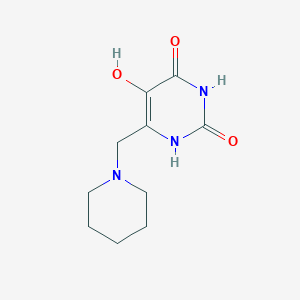
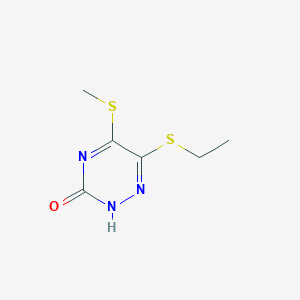

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
